1-Fluoro-2-methylpropane
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Overview
Description
1-Fluoro-2-methylpropane, also known as isobutyl fluoride, is an organic compound with the molecular formula C4H9F. It is a member of the alkyl halides family, where a fluorine atom is bonded to a carbon atom in the propane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-methylpropane can be synthesized through several methods. One common approach involves the fluorination of isobutyl alcohol using hydrogen fluoride or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the efficient conversion of the alcohol to the corresponding fluoride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and ensure safety .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-methylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of alcohols or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride .
Major Products:
Alcohols and Amines: From nucleophilic substitution.
Alkenes: From elimination reactions .
Scientific Research Applications
1-Fluoro-2-methylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 1-fluoro-2-methylpropane involves its interaction with nucleophiles and bases. The fluorine atom, being highly electronegative, makes the carbon atom it is attached to more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the compound acts as a substrate for nucleophilic substitution or elimination .
Comparison with Similar Compounds
- 1-Chloro-2-methylpropane
- 1-Bromo-2-methylpropane
- 1-Iodo-2-methylpropane
Comparison: 1-Fluoro-2-methylpropane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to its chloro, bromo, and iodo counterparts. Fluorine’s high electronegativity and small atomic size result in stronger carbon-fluorine bonds, making the compound less reactive in certain contexts but more selective in others. This uniqueness is leveraged in various applications where specific reactivity patterns are desired .
Properties
CAS No. |
359-00-2 |
---|---|
Molecular Formula |
C4H9F |
Molecular Weight |
76.11 g/mol |
IUPAC Name |
1-fluoro-2-methylpropane |
InChI |
InChI=1S/C4H9F/c1-4(2)3-5/h4H,3H2,1-2H3 |
InChI Key |
WGCJTTUVWKJDAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CF |
Origin of Product |
United States |
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